REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1.[C:10](OCC)(=[O:14])[C:11]([CH3:13])=O>COCCOC>[CH3:13][CH:11]1[NH:1][C:2]2[C:7](=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=2)[NH:8][C:10]1=[O:14]
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Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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NC1=NC(=CC=C1N)C
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Name
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|
Quantity
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3.2 mL
|
Type
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reactant
|
Smiles
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C(C(=O)C)(=O)OCC
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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COCCOC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting precipitate (3.9 g) of 3,6-dimethyl-1,4,5-triazanaphthalen-2(1H)-one was filtered off with suction
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Type
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CUSTOM
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Details
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dried
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Type
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CUSTOM
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Details
|
A reaction analogous to
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Name
|
|
Type
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product
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Smiles
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CC1C(NC2=CC=C(N=C2N1)C)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.27 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 53.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |